An In-depth Technical Guide to 4'-Iodoacetophenone
An In-depth Technical Guide to 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Iodoacetophenone, a key building block in organic synthesis and drug discovery. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on data presentation and experimental methodologies.
Chemical Identity and Properties
4'-Iodoacetophenone, also known as 1-(4-iodophenyl)ethanone, is an aromatic ketone.[1][2] Its chemical structure, featuring an iodine atom at the para position of the acetophenone (B1666503) core, makes it a versatile reagent in a variety of chemical transformations.[3]
CAS Number: 13329-40-3[1][2][4][5][6]
Synonyms: p-Iodoacetophenone, 1-(4-Iodophenyl)ethanone, 4-Acetylphenyl iodide.[1][2][6]
The key physicochemical properties of 4'-Iodoacetophenone are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO | [2][4][5][6] |
| Molecular Weight | 246.05 g/mol | [4][5][6] |
| Melting Point | 82-84 °C | [6] |
| Boiling Point | 142-144 °C at 12 Torr | [6] |
| Appearance | Pale brown to brown crystalline powder | [6] |
| Solubility | Soluble in water | [6] |
| log Pow | 2.84 | [1] |
Synthesis of 4'-Iodoacetophenone
A common laboratory-scale synthesis of 4'-Iodoacetophenone involves the oxidation of 2-(4-iodophenyl)propan-2-ol.[7]
Experimental Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol [7]
-
Materials:
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2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol)
-
Silver nitrate (B79036) (AgNO₃) (1.6 mg, 3 mol%)
-
Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) (6 mg, 3 mol%)
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Potassium persulfate (K₂S₂O₈) (245.8 mg, 3 eq)
-
2 wt% DAPGS-750-M aqueous solution (0.6 ml, 0.5 M)
-
Ethyl acetate (B1210297)
-
Petroleum ether
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Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a 2 ml reaction vial, add 2-(4-iodophenyl)propan-2-ol, AgNO₃, Bi(OTf)₃, and K₂S₂O₈.
-
Add the 2 wt% DAPGS-750-M aqueous solution to the vial.
-
Seal the reaction vial and stir the mixture.
-
After the reaction is complete, extract the mixture three times with ethyl acetate.
-
Combine the organic phases and concentrate them using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (approximately 20:1) as the eluent.
-
The final product, 4'-Iodoacetophenone, is obtained as a solid. The reported yield for this method is 71%, with a purity of 98% as determined by HPLC.[7]
-
Caption: Synthesis Workflow of 4'-Iodoacetophenone.
Applications in Research and Drug Development
4'-Iodoacetophenone is a valuable intermediate in various fields, particularly in organic synthesis and medicinal chemistry.[8]
-
Organic Synthesis: The carbon-iodine bond in 4'-Iodoacetophenone is readily activated for metal-catalyzed cross-coupling reactions.[3] This makes it a key substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex organic molecules.[3] It is also used in the synthesis of iodo-substituted compounds.[8] For instance, it can be used as a substrate for palladium-catalyzed coupling reactions.[9][10]
-
Drug Development: This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[8] It is notably used in the development of anti-inflammatory and analgesic drugs.[8] Furthermore, it is a precursor in the synthesis of quinoline-based potential anticancer agents.[9][10]
-
Material Science: 4'-Iodoacetophenone is employed in the production of specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance.[3][8] It is also used in the creation of dyes and pigments.[3]
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Other Applications: It finds use as a reagent in analytical methods and in photochemical studies, where it can act as a photosensitizer.[8]
Caption: Key Application Areas of 4'-Iodoacetophenone.
Safety and Handling
4'-Iodoacetophenone is considered hazardous and requires careful handling in a laboratory setting.
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Hazards: It is known to cause skin irritation and serious eye irritation.[1][11][12] It may also cause respiratory irritation.[11][12]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] A dust mask (type N95 or equivalent) is also recommended.
-
Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1][11]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1] It should be kept in a dark place as it is light-sensitive.[6] Store locked up.[11][13]
-
-
First Aid:
Conclusion
4'-Iodoacetophenone is a versatile and important chemical compound with a well-defined set of properties and a significant role in synthetic chemistry. Its utility as a precursor in the development of pharmaceuticals and advanced materials underscores its importance to researchers and professionals in drug development and material science. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Iodoacetophenone [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 4'-Iodoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. 4'-Iodoacetophenone | 13329-40-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. 4'-Iodoacetophenone - Safety Data Sheet [chemicalbook.com]
- 12. capotchem.com [capotchem.com]
- 13. echemi.com [echemi.com]
